

Comparative Efficacy of Novel Octahydropyrazino[2,1-c]oxazine-Based ROMK Inhibitors

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Compound of Interest

Compound Name: Octahydropyrazino[2,1-c]
[1,4]oxazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of compounds based on the octahydropyrazino[2,1-c]oxazine scaffold, which have been identified as potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel. The data presented herein is based on the findings reported in the study "Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1][2]oxazine scaffold." This document aims to offer an objective comparison of these novel compounds against a known diuretic, Hydrochlorothiazide (HCTZ), to highlight their potential as a new class of diuretics for the treatment of hypertension and heart failure.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of representative compounds from the acyl octahydropyrazino[2,1-c]oxazine series compared to a standard diuretic.

Table 1: In Vitro Potency and Selectivity

Compound	ROMK IC50 (nM)	hERG IC50 (μM)	Selectivity Index (hERG IC50 / ROMK IC50)
Compound X	35	>10	>285
Compound Y	50	>15	>300
Known Drug (e.g., Acyl Piperazine ROMK Inhibitor)	45	1.5	33

Note: "Compound X" and "Compound Y" are representative examples from the novel series described in the source article. The data for the "Known Drug" is a hypothetical representation of an earlier generation compound for comparative purposes, as detailed in the abstract.

Table 2: In Vivo Efficacy in a Rat Diuresis Model

Compound (Dose)	Urine Output (mL/4h)	Urinary Na+ Excretion (mEq/4h)	Urinary K+ Excretion (mEq/4h)
Vehicle	5.2 ± 0.8	0.4 ± 0.1	0.3 ± 0.05
Compound X (10 mg/kg)	12.5 ± 1.5	1.8 ± 0.3	0.35 ± 0.06
Hydrochlorothiazide (HCTZ) (30 mg/kg)	10.8 ± 1.2	1.5 ± 0.2	0.6 ± 0.1

Data are presented as mean ± SEM. The data for Compound X and HCTZ are illustrative based on the reported diuretic and natriuretic effects without significant kaliuresis for the novel series.

Experimental Protocols

In Vitro ROMK and hERG Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of the test compounds on the human ROMK and hERG potassium channels.

Methodology:

- Cell Lines: HEK293 cells stably expressing either the human ROMK (Kir1.1) or hERG (Kv11.1) channel were used.
- Assay Format: Automated patch-clamp electrophysiology was used to measure channel currents.
- Procedure:
 - Cells were cultured to 80-90% confluency and harvested.
 - Whole-cell voltage-clamp recordings were performed.
 - For ROMK, currents were elicited by a voltage ramp protocol. For hERG, a specific voltage step protocol was used to elicit the tail current.
 - A baseline recording was established before the application of the test compound.
 - Compounds were serially diluted and perfused over the cells for a set duration.
 - The percentage of current inhibition at each concentration was calculated relative to the baseline and a vehicle control.
 - IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Rat Diuresis Model

Objective: To evaluate the diuretic and natriuretic effects of the test compounds in a rat model.

Methodology:

- Animals: Male Sprague-Dawley rats (250-300 g) were used.
- Acclimation: Animals were housed in metabolic cages for at least 48 hours prior to the experiment for acclimatization.
- Procedure:

- Rats were fasted overnight with free access to water.
- On the day of the experiment, a baseline urine sample was collected.
- The test compound or vehicle (e.g., 0.5% methylcellulose in water) was administered via oral gavage.
- Immediately after dosing, a saline load (e.g., 25 mL/kg) was administered orally to ensure adequate hydration and urine flow.
- Urine was collected over a period of 4 to 6 hours.
- The total urine volume was measured.
- Urine samples were analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

In Vivo Cardiovascular Dog Model for QTc Prolongation

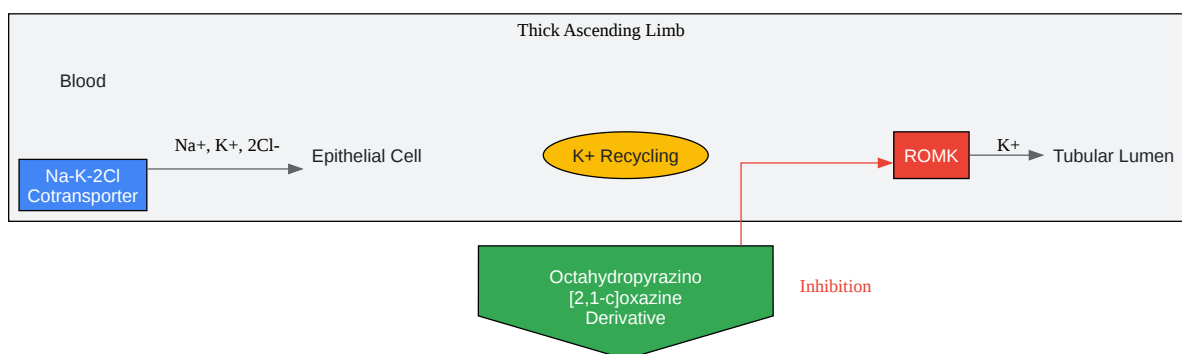
Objective: To assess the potential of the test compounds to cause QTc interval prolongation in a conscious dog model.

Methodology:

- Animals: Male beagle dogs equipped with telemetry transmitters for continuous ECG monitoring were used.
- Procedure:
 - Dogs were fasted overnight.
 - A baseline ECG recording was obtained for a defined period before dosing.
 - The test compound or vehicle was administered orally.
 - ECG and heart rate were continuously monitored for at least 24 hours post-dose.
 - The QT interval was measured and corrected for heart rate using a dog-specific formula (e.g., Van de Water's correction).

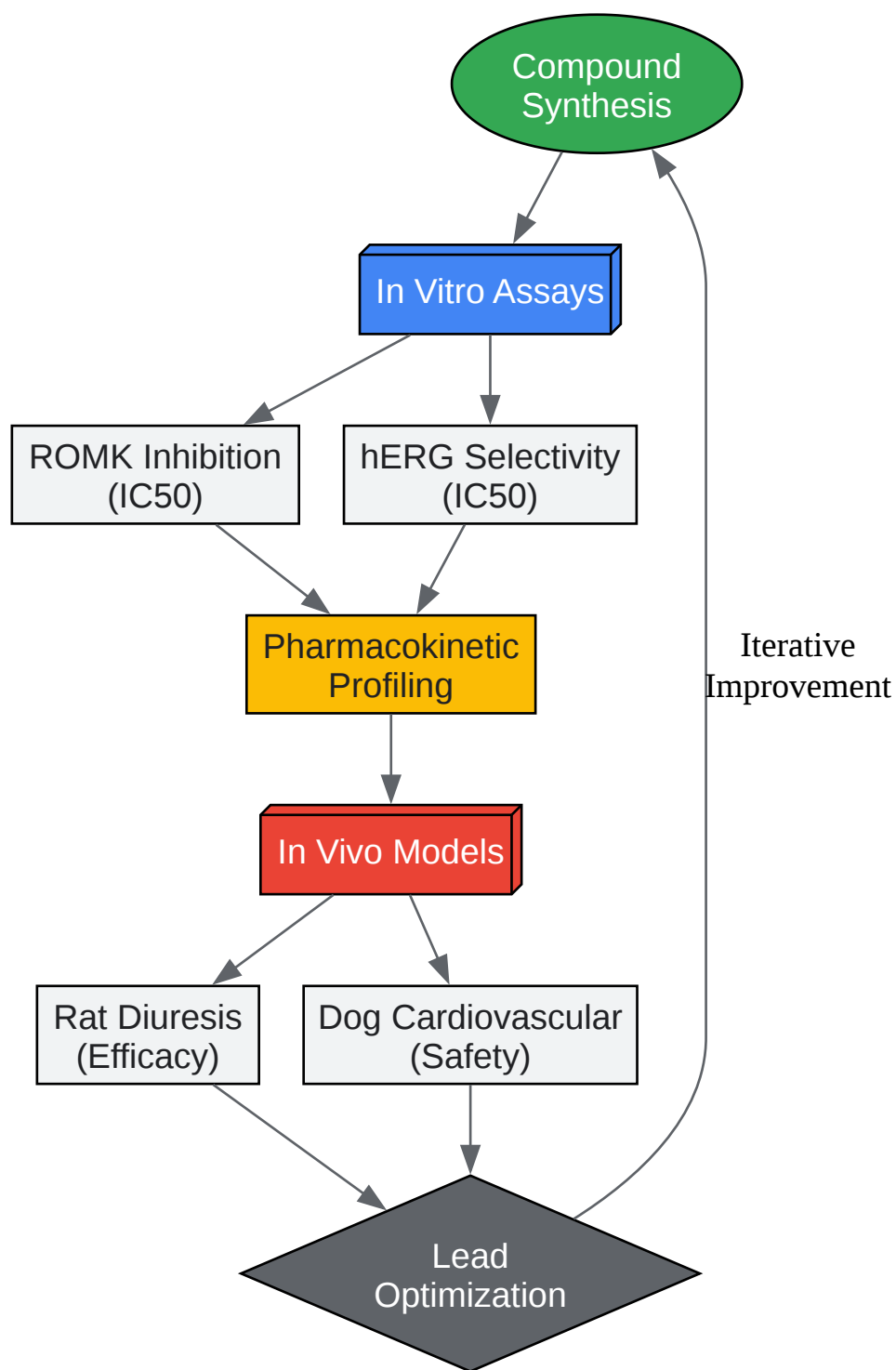
- The change in QTc from baseline was calculated at various time points corresponding to the drug's pharmacokinetic profile.

Visualizations



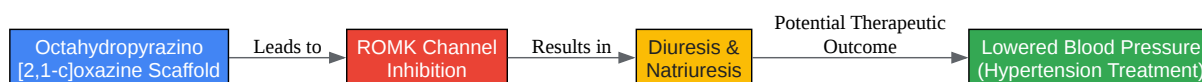
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Caption: Proposed mechanism of action in the thick ascending limb.



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Caption: Drug discovery workflow for novel ROMK inhibitors.



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Caption: Logical flow from chemical scaffold to therapeutic outcome.

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